molecular formula C11H16ClNO3 B13551810 benzyl(2S)-4-amino-2-hydroxybutanoatehydrochloride

benzyl(2S)-4-amino-2-hydroxybutanoatehydrochloride

Cat. No.: B13551810
M. Wt: 245.70 g/mol
InChI Key: QLLABJSNYWVIIB-PPHPATTJSA-N
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Description

Benzyl(2S)-4-amino-2-hydroxybutanoatehydrochloride is a chemical compound with a complex structure that includes a benzyl group, an amino group, and a hydroxybutanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl(2S)-4-amino-2-hydroxybutanoatehydrochloride typically involves the reaction of benzyl alcohol with (2S)-4-amino-2-hydroxybutanoic acid under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the esterification process. The hydrochloride salt is then formed by treating the resulting ester with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to optimize yield and purity. The final product is typically purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Benzyl(2S)-4-amino-2-hydroxybutanoatehydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the amino or hydroxy groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl ketones, while reduction can produce benzyl alcohol derivatives.

Scientific Research Applications

Benzyl(2S)-4-amino-2-hydroxybutanoatehydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of benzyl(2S)-4-amino-2-hydroxybutanoatehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Benzyl alcohol: A simpler compound with a benzyl group and a hydroxyl group.

    (2S)-4-amino-2-hydroxybutanoic acid: The amino acid precursor used in the synthesis of benzyl(2S)-4-amino-2-hydroxybutanoatehydrochloride.

    Benzyl esters: A class of compounds with similar ester functional groups.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C11H16ClNO3

Molecular Weight

245.70 g/mol

IUPAC Name

benzyl (2S)-4-amino-2-hydroxybutanoate;hydrochloride

InChI

InChI=1S/C11H15NO3.ClH/c12-7-6-10(13)11(14)15-8-9-4-2-1-3-5-9;/h1-5,10,13H,6-8,12H2;1H/t10-;/m0./s1

InChI Key

QLLABJSNYWVIIB-PPHPATTJSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)[C@H](CCN)O.Cl

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(CCN)O.Cl

Origin of Product

United States

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